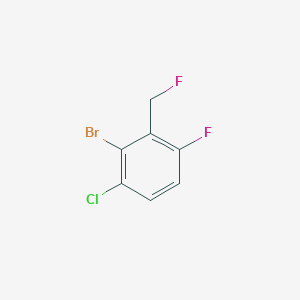

2-Bromo-1-chloro-4-fluoro-3-(fluoromethyl)benzene

カタログ番号:

B2876103

CAS番号:

2244087-33-8

分子量:

241.46

InChIキー:

RTCFWVMQBBCUOP-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

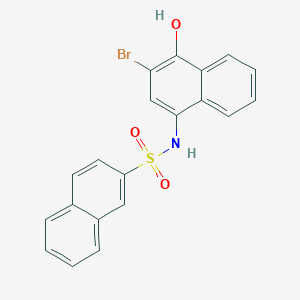

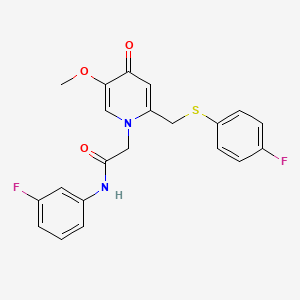

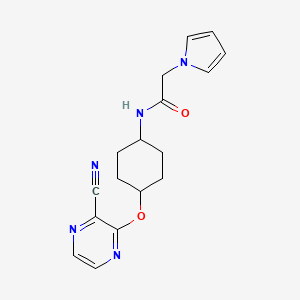

“2-Bromo-1-chloro-4-fluoro-3-(fluoromethyl)benzene” is a polyhalo substituted benzene . It is a derivative of benzene, with bromine, chlorine, and fluorine atoms as substituents on a benzene ring . It is a clear colorless to pale yellow liquid .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H3BrClF . The structure consists of a benzene ring with bromine, chlorine, and fluorine atoms as substituents .Chemical Reactions Analysis

Polyhalo substituted benzenes like “this compound” can undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .Physical And Chemical Properties Analysis

“this compound” is a clear colorless to pale yellow liquid . It has an assay (GC) of ≥96.0% and a refractive index of 1.5510-1.5560 @ 20°C .科学的研究の応用

Radiosynthesis Applications

- Development of Bifunctional Labelling Agents : 1-[18F]Fluoromethyl-4-methyl-benzene, prepared from its bromo analogue, and various substituted 1-halomethyl-[18F]fluoromethyl-benzenes have been synthesized for potential use as bifunctional labelling agents in scientific research. This involves nucleophilic substitution reactions with [18F]fluoride on dihalo analogues (Namolingam, Luthra, Brady, & Pike, 2001).

Organometallic Synthesis

- Starting Material for Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, prepared from 1,3-bis(fluoromethyl)benzene, serves as a versatile starting material for various synthetically useful reactions, leading to organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper (Porwisiak & Schlosser, 1996).

Catalysis Research

- Catalysts for Oxidation Reactions : Tetranuclear copper(ii)-Schiff-base complexes, synthesized using halogen-containing benzenes like 4-methyl-2,6-bis(2-bromoethyliminomethyl) phenol, act as active catalysts for the oxidation of hydrocarbons such as cyclohexane and toluene (Roy & Manassero, 2010).

Protonation Studies

- Research on Benzenium Ions : Halogen-containing benzenes, including fluoro, chloro, and bromo derivatives, have been used to study the formation and properties of stable benzenium ions, contributing to the understanding of their structures and protonation mechanisms (Brouwer, 2010).

Bond Formation Research

- Study of Carbon-Fluorine Bond Formation : Research involving fluoro complexes of ruthenium(II) and their reactions with halogenated benzenes, including the bromo and chloro derivatives, contributes to understanding the mechanisms of carbon-fluorine bond formation (Barthazy et al., 1999).

Material Science Research

- Development of Electrooptical Materials : Halogen-substituted benzenes, such as fluoro and chloro derivatives, have been used to synthesize low melting esters with large nematic ranges. These compounds are particularly useful in the field of material science for developing electrooptical materials with specific properties (Gray & Kelly, 1981).

特性

IUPAC Name |

2-bromo-1-chloro-4-fluoro-3-(fluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCFWVMQBBCUOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CF)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

[(1R,2R)-2-Phenoxycyclopentyl]urea

Cat. No.: B2876022

CAS No.: 2408936-22-9

4-[(dimethylamino)sulfonyl]-N-{3-[6-(ethylsulfonyl)pyri...

Cat. No.: B2876023

CAS No.: 1005294-49-4

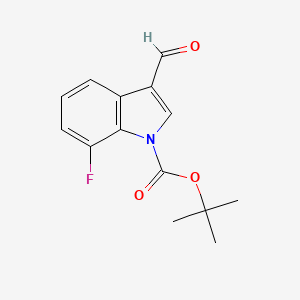

tert-Butyl 7-fluoro-3-formyl-1H-indole-1-carboxylate

Cat. No.: B2876024

CAS No.: 1260752-18-8

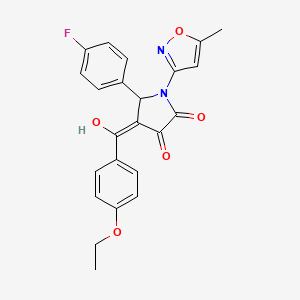

4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(5-m...

Cat. No.: B2876026

CAS No.: 618871-35-5

顧客に最も人気

4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxyli...

Cat. No.: B2876042

CAS No.: 1982950-19-5; 893749-96-7

![[(1R,2R)-2-Phenoxycyclopentyl]urea](/img/structure/B2876022.png)

![4-[(dimethylamino)sulfonyl]-N-{3-[6-(ethylsulfonyl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2876023.png)

![6'-Methyl-2',3'-dihydrospiro[azetidine-2,1'-indene]](/img/structure/B2876028.png)

![5-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2876031.png)

![2-(Chloromethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2876038.png)

![4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/no-structure.png)